molecular formula C12H15N3O B7588347 2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline

2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No. B7588347
M. Wt: 217.27 g/mol
InChI Key: ODRLTEWUHMXUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound that has potential applications in scientific research. It is a member of the imidazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, which are involved in the biosynthesis of bacterial and fungal cell walls. This inhibition leads to the disruption of the cell wall, resulting in the death of the microorganism.
Biochemical and Physiological Effects:
2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline has been shown to have minimal toxicity in animal studies. It has also been reported to have low levels of cytotoxicity in human cell lines. The compound has been shown to have a low affinity for human serum albumin, which suggests that it may have good bioavailability.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline in lab experiments is its potential as a new drug candidate. The compound has been shown to have antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its limited availability. The synthesis of the compound is not trivial, and it may be difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the research on 2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline. One direction is the further investigation of its mechanism of action. Understanding the mechanism of action will provide insights into the potential use of the compound in the treatment of various diseases. Another direction is the development of new derivatives of the compound with improved properties, such as increased potency or reduced toxicity. Additionally, the compound could be tested in animal models to further evaluate its efficacy and safety.

Synthesis Methods

The synthesis of 2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline involves the reaction of 2-ethoxyaniline with 1H-imidazole-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis method has been reported in the literature, and the compound has been synthesized with good yields.

Scientific Research Applications

2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline has potential applications in scientific research. It has been reported to have antibacterial, antifungal, and antiviral activities. The compound has also been shown to have anti-inflammatory properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-ethoxy-N-(1H-imidazol-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-16-11-6-4-3-5-10(11)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRLTEWUHMXUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-Imidazol-2-yl)methyl)-2-ethoxyaniline

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